Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine
Overview
Description
Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine is a complex organic compound that combines the properties of oxalic acid and a morpholine derivative. Oxalic acid is a dicarboxylic acid with the formula C2H2O4, known for its strong acidic properties and ability to form complexes with various metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine typically involves a multi-step process. The initial step often includes the preparation of the morpholine derivative through a reaction between morpholine and 4-(2-prop-2-enylphenoxy)butyl chloride under basic conditions. This intermediate is then reacted with oxalic acid to form the final compound. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: A simpler dicarboxylic acid with strong acidic properties.
Morpholine derivatives: Compounds like 4-(2-prop-2-enylphenoxy)butylmorpholine, which share structural similarities but lack the oxalic acid component.
Uniqueness
Oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine is unique due to its combined properties of oxalic acid and the morpholine derivative. This combination enhances its reactivity and broadens its range of applications compared to its individual components .
Properties
IUPAC Name |
oxalic acid;4-[4-(2-prop-2-enylphenoxy)butyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.C2H2O4/c1-2-7-16-8-3-4-9-17(16)20-13-6-5-10-18-11-14-19-15-12-18;3-1(4)2(5)6/h2-4,8-9H,1,5-7,10-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOVQZMBUMALQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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